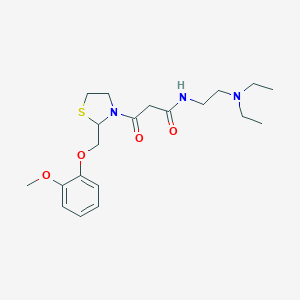

N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide

描述

5-羟基-7-乙酰氧基黄酮: (CAS号:6674-40-4) 属于黄酮类化合物。其特征在于黄酮骨架上具有羟基和乙酰氧基官能团。

准备方法

合成路线::

化学合成: 虽然具体的合成路线尚未广泛报道,但化学合成可能涉及对黄酮前体在第7位羟基上的乙酰化。

从天然来源中分离: 5-羟基-7-乙酰氧基黄酮可以从天然产生该物质的植物中分离出来。

- 由于商业利益有限,工业规模的生产方法尚未得到充分记录。

化学反应分析

反应性::

氧化: 酚羟基(第5位)可以发生氧化反应。

取代: 乙酰氧基(第7位)可能参与取代反应。

还原: 羰基(乙酰氧基)的还原是可能的。

氧化: 氧化剂(例如,过氧化氢、金属氧化物)。

取代: 卤化剂(例如,溴、氯)。

还原: 还原剂(例如,硼氢化钠)。

- 氧化: 5-羟基-7-羧基黄酮(如果乙酰氧基被氧化)。

- 取代: 根据取代反应的不同,可以得到各种衍生物。

科学研究应用

Anticancer Activity

Research indicates that thiazolidine derivatives can exhibit anticancer properties. The structural components of N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis.

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial activities. Preliminary studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, indicating that this compound may possess similar properties .

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) can lead to the development of more potent derivatives with improved efficacy and reduced toxicity.

Toxicological Studies

Toxicity assessments are crucial for any new drug candidate. The compound has been evaluated for acute toxicity, with studies indicating an LD50 value of 250 mg/kg in rodent models . Understanding the toxicological profile will inform dosage and safety parameters for future clinical applications.

Synthesis and Characterization

A notable case study involved the synthesis of this compound, where researchers optimized reaction conditions to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

In a collaborative study, the biological activity of the compound was evaluated against a panel of cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action .

作用机制

靶点: 分子靶点可能包括酶、受体或信号通路。

通路: 5-羟基-7-乙酰氧基黄酮的作用可能涉及细胞过程(例如,炎症、氧化应激)的调节。

相似化合物的比较

独特性: 突出其与其他黄酮类化合物的具体特征。

类似化合物: 其他黄酮类化合物(例如,芹菜素、黄酮)在结构上具有相似性。

请记住,关于 5-羟基-7-乙酰氧基黄酮的研究正在进行中,其全部潜力有待进一步探索。 如果您需要更详细的信息或有其他问题,请随时询问

生物活性

N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide, also known by its CAS number 161364-72-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 409.54 g/mol |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 620.9 ± 55.0 °C (Predicted) |

| pKa | 8.01 ± 0.40 (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to facilitate interactions with proteins that play crucial roles in cellular signaling and metabolism.

- Anti-inflammatory Activity : Research indicates that compounds containing thiazolidine moieties exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of methoxyphenoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 3: Antioxidant Capacity

Research assessing the antioxidant capacity of this compound showed a significant reduction in lipid peroxidation in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and neutralize reactive oxygen species.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFDXHVDSUSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936508 | |

| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161364-72-3 | |

| Record name | 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。